Enzymatic Specificity: GSA vs. 4,5-Diaminovalerate (DAVA) and 4,5-Dioxovalerate (DOVA) with GSA-AT
Direct kinetic analysis reveals a clear hierarchy in substrate processing by glutamate-1-semialdehyde aminotransferase (GSA-AT). While GSA is the natural substrate, the potential intermediates DAVA and DOVA show markedly different specificities. GSA reacts with both coenzyme forms of GSA-AT, indicating its role as the primary substrate [1]. Critically, the substrate specificity (kmax/Km) of diaminovalerate is about 3 orders of magnitude (1000-fold) larger than that of dioxovalerate, establishing DAVA as the kinetically competent intermediate and rendering DOVA an unlikely participant in the enzyme's catalytic cycle [1].
| Evidence Dimension | Substrate specificity (kmax/Km) |
|---|---|
| Target Compound Data | GSA is the natural substrate, reacts with both PLP and PMP enzyme forms |
| Comparator Or Baseline | Diaminovalerate (DAVA) vs. Dioxovalerate (DOVA) |
| Quantified Difference | The specificity (kmax/Km) of DAVA is ~1000-fold larger than that of DOVA |
| Conditions | Purified Synechococcus GSA-AT in vitro |
Why This Matters
This data confirms DAVA as the true intermediate and excludes DOVA, validating GSA as the essential, non-substitutable substrate for accurate functional assays of the C5 pathway.
- [1] Smith, M. A., Grimm, B., Kannangara, C. G., & von Wettstein, D. (1991). Spectral kinetics of glutamate-1-semialdehyde aminomutase of Synechococcus. Proceedings of the National Academy of Sciences, 88(21), 9775-9779. View Source
